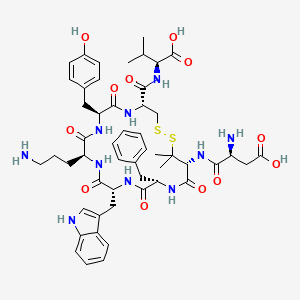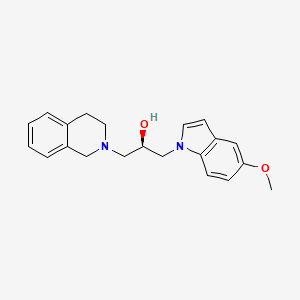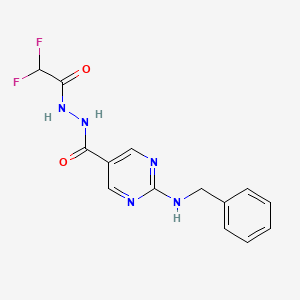
Hdac6-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-21 is an irreversible inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in deacetylating non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-21 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as major chemotypes. These compounds are synthesized through a series of reactions, including nucleophilic substitution, cyclization, and functional group modifications
Analyse Chemischer Reaktionen
Hdac6-IN-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes and reactions.
Biology: Investigated for its effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases
Wirkmechanismus
Hdac6-IN-21 exerts its effects by irreversibly inhibiting HDAC6, leading to the accumulation of acetylated non-histone proteins. This inhibition disrupts various cellular processes, including protein stability, cell migration, and apoptosis. The molecular targets and pathways involved include the Hsp90-HSF1 complex, which regulates gene transcription and protein stability .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-21 is unique compared to other HDAC inhibitors due to its selectivity for HDAC6 and its irreversible inhibition mechanism. Similar compounds include:
Vorinostat (SAHA): A pan-HDAC inhibitor with activity against multiple HDAC isoforms.
4-Phenylbutyric acid: An HDAC inhibitor used to treat urea cycle disorders.
Valproic Acid: An HDAC inhibitor used in epilepsy and bipolar disorder research.
This compound’s selectivity for HDAC6 and its irreversible inhibition make it a promising candidate for targeted therapeutic applications.
Eigenschaften
Molekularformel |
C14H13F2N5O2 |
|---|---|
Molekulargewicht |
321.28 g/mol |
IUPAC-Name |
2-(benzylamino)-N'-(2,2-difluoroacetyl)pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C14H13F2N5O2/c15-11(16)13(23)21-20-12(22)10-7-18-14(19-8-10)17-6-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,20,22)(H,21,23)(H,17,18,19) |
InChI-Schlüssel |
WAERNYVSQGAOPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C(=O)NNC(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



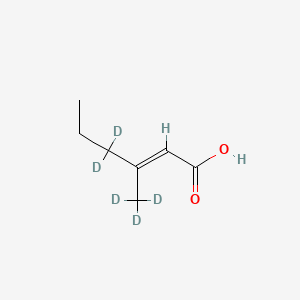
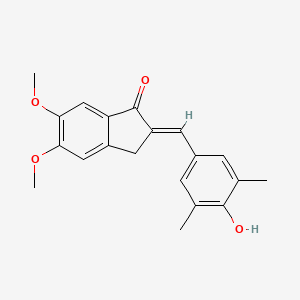
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
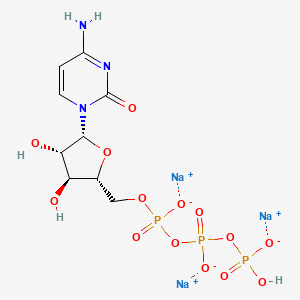
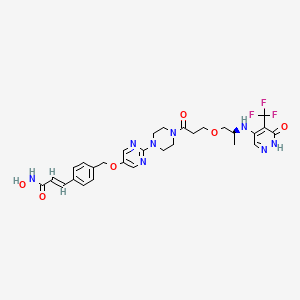
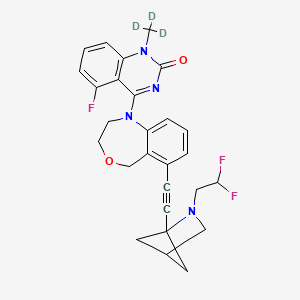
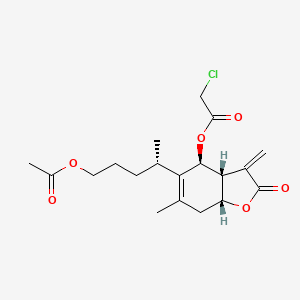

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
